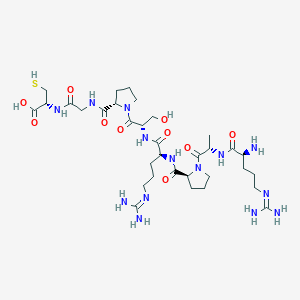![molecular formula C23H14Br2O2 B12522186 Methanone, (4-bromophenyl)[5-(4-bromophenyl)-3-phenyl-2-furanyl]- CAS No. 652160-47-9](/img/structure/B12522186.png)
Methanone, (4-bromophenyl)[5-(4-bromophenyl)-3-phenyl-2-furanyl]-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methanone, (4-bromophenyl)[5-(4-bromophenyl)-3-phenyl-2-furanyl]- is a complex organic compound characterized by the presence of bromine atoms and a furan ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Methanone, (4-bromophenyl)[5-(4-bromophenyl)-3-phenyl-2-furanyl]- typically involves multi-step organic reactions. One common method includes the bromination of phenylmethanone derivatives followed by the formation of the furan ring through cyclization reactions. The reaction conditions often require the use of strong acids or bases, high temperatures, and specific catalysts to achieve the desired product.
Industrial Production Methods
Industrial production of this compound may involve large-scale bromination and cyclization processes. The use of continuous flow reactors and advanced purification techniques ensures high yield and purity of the final product. Safety measures are crucial due to the handling of bromine and other hazardous reagents.
Analyse Des Réactions Chimiques
Types of Reactions
Methanone, (4-bromophenyl)[5-(4-bromophenyl)-3-phenyl-2-furanyl]- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the bromine atoms to hydrogen, resulting in debrominated derivatives.
Substitution: Nucleophilic substitution reactions can replace bromine atoms with other functional groups such as hydroxyl or amino groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are frequently used.
Substitution: Reagents such as sodium hydroxide (NaOH) or ammonia (NH3) facilitate substitution reactions.
Major Products
The major products formed from these reactions include various substituted phenylmethanone derivatives, furan derivatives, and debrominated compounds.
Applications De Recherche Scientifique
Methanone, (4-bromophenyl)[5-(4-bromophenyl)-3-phenyl-2-furanyl]- has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a lead compound for developing new pharmaceuticals.
Industry: Utilized in the production of advanced materials and as a precursor for various chemical processes.
Mécanisme D'action
The mechanism by which Methanone, (4-bromophenyl)[5-(4-bromophenyl)-3-phenyl-2-furanyl]- exerts its effects involves interactions with specific molecular targets. The bromine atoms and furan ring play crucial roles in binding to enzymes or receptors, modulating their activity. The compound may interfere with cellular pathways, leading to desired biological effects such as inhibition of microbial growth or induction of apoptosis in cancer cells.
Comparaison Avec Des Composés Similaires
Similar Compounds
- (4-Bromophenyl)(4-methoxyphenyl)methanone
- (4-Bromophenyl)(3-hydroxy-5-methyl-2-furyl)methanone
- (4-Bromophenyl)(morpholino)methanone
Uniqueness
Methanone, (4-bromophenyl)[5-(4-bromophenyl)-3-phenyl-2-furanyl]- stands out due to its unique combination of bromine atoms and a furan ring, which imparts distinct chemical and biological properties. Its structural complexity allows for versatile applications and makes it a valuable compound in various research domains.
Propriétés
Numéro CAS |
652160-47-9 |
|---|---|
Formule moléculaire |
C23H14Br2O2 |
Poids moléculaire |
482.2 g/mol |
Nom IUPAC |
(4-bromophenyl)-[5-(4-bromophenyl)-3-phenylfuran-2-yl]methanone |
InChI |
InChI=1S/C23H14Br2O2/c24-18-10-6-16(7-11-18)21-14-20(15-4-2-1-3-5-15)23(27-21)22(26)17-8-12-19(25)13-9-17/h1-14H |
Clé InChI |
WNBAHSLIRLFWBM-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)C2=C(OC(=C2)C3=CC=C(C=C3)Br)C(=O)C4=CC=C(C=C4)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![1-Propanone, 3-[(2-methoxy-4-nitrophenyl)amino]-1,3-diphenyl-](/img/structure/B12522127.png)
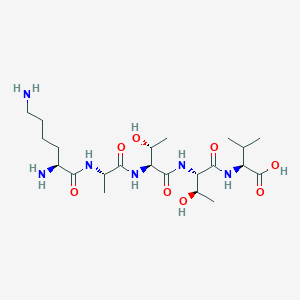
![3-[(3R,4R)-1-Benzyl-3,4-dimethylpiperidin-4-yl]benzamide](/img/structure/B12522141.png)
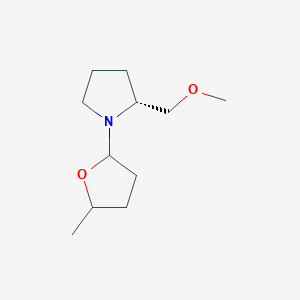
![3-(4-Ethoxyphenyl)-6-(furan-2-yl)-5,6-dihydro-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B12522147.png)

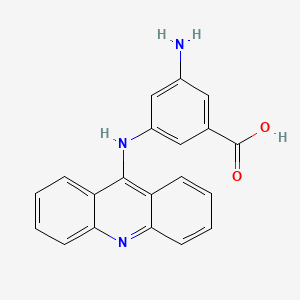
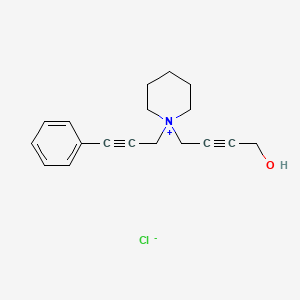

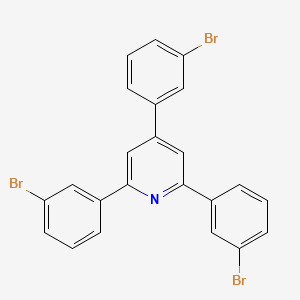
![[(2R,6R)-1-Benzyl-2-(prop-2-en-1-yl)piperidine-2,6-diyl]dimethanol](/img/structure/B12522172.png)
